辛伐他汀亚甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

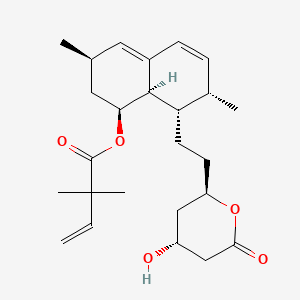

Methylene Simvastatin is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a derivative of Simvastatin, which is a lipid-lowering drug used to treat high cholesterol and triglyceride levels in the blood .

Synthesis Analysis

The synthesis of Simvastatin and its synthetic impurities, including the impurities methyl ether and β-hydroxy acid, were carried out in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method was developed for simultaneous estimation of Simvastatin and its synthetic impurities .Chemical Reactions Analysis

The thermal degradation of Simvastatin has been studied using differential scanning calorimetry (DSC) and simultaneous thermogravimetry/differential thermal analysis (TG/DTA) techniques . The main thermal degradation for Simvastatin occurs during two temperature ranges .科学研究应用

炎症和传染病:

- 辛伐他汀已显示出抑制金黄色葡萄球菌 α-毒素的炎性特性的前景。这可能与治疗各种传染病有关,因为它会干扰白细胞-内皮细胞的相互作用,有可能为这些疾病提供新的治疗策略 (Pruefer et al., 2002).

骨骼健康:

- 它促进成骨细胞分化和矿化,表明在治疗骨质疏松症等代谢性骨病中具有潜在用途 (Maeda et al., 2001).

神经保护:

- 辛伐他汀在实验性帕金森模型中已显示出神经保护作用,部分通过调节 NMDA 受体和表现出抗炎作用。这表明在帕金森病治疗中具有潜在的治疗应用 (Yan et al., 2011).

心血管疾病:

- 它在心血管疾病中的应用超出了降脂,有证据表明它可以独立于其降脂能力保护动脉粥样斑块形成 (Bea et al., 2002).

抗癌潜力:

- 研究表明,辛伐他汀可能具有抗癌作用,特别是在抑制各种癌细胞类型(包括肺成纤维细胞和头颈部鳞状细胞癌细胞)中的生长因子和细胞增殖 (Watts et al., 2005), (Takeda et al., 2007).

抗炎作用:

- 已观察到它在炎症性关节炎和过敏性哮喘等疾病中具有抗炎作用,显着减少了这些疾病中的炎症反应 (Leung et al., 2003), (Mckay et al., 2004).

认知功能和外伤性脑损伤:

- 研究表明,辛伐他汀可能改善严重外伤性脑损伤后的认知结果,表明它在神经康复中发挥作用 (Mountney et al., 2016).

作用机制

Target of Action

Methylene Simvastatin, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, Methylene Simvastatin effectively reduces the production of cholesterol, thereby managing abnormal lipid levels and reducing the risk of cardiovascular diseases .

Mode of Action

Methylene Simvastatin is a prodrug, which means it is activated in the body. The compound is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite then competitively inhibits HMG-CoA reductase , preventing the conversion of HMG-CoA to mevalonic acid . This is a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Methylene Simvastatin affects the mevalonate pathway , which is responsible for the production of cholesterol and other lipids . This leads to a decrease in the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Additionally, Methylene Simvastatin has been found to cause significant relaxation in aortic rings pre-contracted with phenylephrine and potassium chloride (KCl), indicating its involvement in NO/cGMP pathways, AT2R receptors, Ca2+ channels, and K+ channels .

Pharmacokinetics

Simvastatin, the parent compound of Methylene Simvastatin, undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes , which can lead to significant drug interactions . .

Result of Action

The primary result of Methylene Simvastatin’s action is a reduction in cholesterol levels , particularly LDL and VLDL . This can significantly reduce the risk of development of cardiovascular diseases and all-cause mortality . Additionally, Methylene Simvastatin has been documented to offer impressive vasorelaxant activity , which could have potential implications in the management of hypertension and other cardiovascular conditions.

Action Environment

The action of Methylene Simvastatin can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect the metabolism and efficacy of Methylene Simvastatin . Furthermore, the gut microbiome may play a role in the metabolism of simvastatin, potentially affecting its bioavailability and therapeutic effect . Therefore, a comprehensive understanding of these factors is crucial for optimizing the use of Methylene Simvastatin in clinical practice.

属性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246815-38-2 |

Source

|

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)